Amlodipine Impurity C Maleate
Description
Significance of Impurity Profiling in Pharmaceutical Development
The meticulous identification, quantification, and control of impurities are fundamental to the development and manufacturing of safe and effective pharmaceutical products. globalpharmatek.comresearchgate.net Impurity profiling, a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), involves a comprehensive analysis of all potential extraneous substances that may be present in an active pharmaceutical ingredient (API) or finished drug product. globalpharmatek.compharmaffiliates.com These impurities can originate from various sources, including the synthetic pathway of the API, degradation of the drug substance over time, or interactions with excipients within the formulation. rjpdft.comscirp.org
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a medication. rjpdft.com Therefore, a thorough understanding of a drug's impurity profile is essential for several reasons. It ensures the quality and consistency of the final product, aids in the optimization of the manufacturing process to minimize impurity formation, and is crucial for establishing appropriate storage conditions and shelf-life. globalpharmatek.com Furthermore, impurity profiling plays a vital role in the validation of analytical methods used for quality control, ensuring their accuracy and reliability in detecting and quantifying these substances. globalpharmatek.com
Overview of Amlodipine (B1666008) Maleate (B1232345) in Pharmaceutical Manufacturing
Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. google.comnih.gov It functions by relaxing and widening blood vessels, which in turn improves blood flow. nih.gov In pharmaceutical manufacturing, amlodipine is often prepared as a salt to enhance its stability and facilitate its formulation into solid dosage forms like tablets. google.comgoogle.com One such salt is amlodipine maleate. nih.gov
The manufacturing process of amlodipine maleate, like any synthetic process, can give rise to several related impurities. These can include starting materials, by-products, intermediates, and degradation products. rjpdft.com Regulatory authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs that specify the acceptable limits for various known impurities in amlodipine. usp.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYCUURXPBYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111401 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-74-3 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pathways and Origins of Amlodipine Impurity C Maleate Formation
Process-Related Formation Pathways
Process-related impurities are substances that form during the synthesis of the active pharmaceutical ingredient (API). While several potential pathways can introduce impurities, the formation of the maleate (B1232345) adduct is specifically linked to the use of maleic acid to form the amlodipine (B1666008) salt.
Role of Incomplete Esterification during Amlodipine Synthesis
The synthesis of amlodipine, a molecule with two different ester groups (3-ethyl and 5-methyl), is a multi-step process. google.com A key step involves the Hantzsch pyridine (B92270) synthesis. Theoretically, if the esterification reactions to introduce the methyl and ethyl groups are incomplete, it could lead to the presence of corresponding carboxylic acid intermediates. However, the primary process-related pathway for the formation of the specific Amlodipine Maleate Adduct is not directly attributed to incomplete esterification but rather to a subsequent reaction with the maleate counterion.
Influence of Diethyl Ester Precursor Intermediates
During amlodipine synthesis, the use of incorrect starting materials can lead to process-related impurities. One such example is Amlodipine Impurity E, which is the diethyl ester analog of amlodipine, chemically known as Diethyl (4RS)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. This impurity arises if diethyl acetoacetate (B1235776) is used in the synthesis instead of the correct combination of ethyl and methyl acetoacetate precursors. This is a distinct process impurity and is not reported to be a precursor for the formation of the Amlodipine Maleate Adduct.
Adduct Formation via Maleate Counterion Interactions under Acidic Conditions
The most direct process-related formation pathway for the Amlodipine Maleate Adduct occurs during the salt formation step or formulation of amlodipine maleate. The impurity is formed through a Michael addition reaction, where the primary amino group of the amlodipine base attacks the electron-deficient α-carbon of the maleic acid counterion. google.com This reaction is found to be enhanced during the formulation process of amlodipine maleate. google.com The presence of maleic acid creates a microenvironment that facilitates this undesirable interaction, leading to the generation of this significant impurity. google.com
Degradation-Induced Formation Pathways
Degradation-induced impurities arise when the drug substance is exposed to stress conditions such as heat, humidity, or light over time.
Intramolecular Cyclization of Parent Amlodipine Maleate under Stress Conditions
Amlodipine is known to undergo degradation through intramolecular cyclization under thermal stress. nih.gov This process involves the elimination of ammonia (B1221849) from the amlodipine molecule, leading to the formation of cyclic products, such as benzoxazine (B1645224) derivatives. researchgate.net One such degradation product was identified as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate. researchgate.net It is important to note that this intramolecular cyclization represents a distinct degradation pathway for amlodipine and does not result in the formation of the Amlodipine Maleate Adduct. The adduct is formed via an intermolecular reaction with the maleate counterion, not an intramolecular rearrangement.
Formation during Accelerated Stability Testing (e.g., 40°C/75% RH)
The formation of the Amlodipine Maleate Adduct is significantly accelerated under stress stability conditions. Studies have shown that when amlodipine maleate is subjected to accelerated stability testing at 40°C and 75% relative humidity (RH), the level of the maleate adduct impurity increases. google.com This indicates that heat and moisture act as catalysts for the Michael addition reaction between the drug and its counterion. google.com The increase of this impurity was observed in stability studies of amlodipine maleate tablets over a 30-day period under these conditions. google.com
Interactive Data Tables
Table 1: Stability Profile of Amlodipine Maleate Adduct ("Impurity 6") in Tablets
This table summarizes the findings from a stability study on amlodipine maleate tablets, showing the percentage of the maleate adduct impurity at initial testing and after one month under accelerated conditions.
| Formulation Example | Initial Impurity Level (%) | Impurity Level after 1 Month at 40°C/75% RH (%) |
| Example 1 (Wet Granulation) | 0.08 | 0.36 |
| Example 2 (Solvent Granulation) | 0.08 | 0.35 |
Data sourced from patent WO2003032954A1. The impurity is referred to as "impurity 6" in the source document. google.com
Influence of Reaction and Storage Conditions on Impurity C Maleate Genesis
The generation of Amlodipine Impurity C Maleate is significantly influenced by various environmental and process-related factors. Understanding these influences is critical for controlling the impurity levels in the final drug product.
Elevated temperature is a key factor that promotes the formation of this compound. google.com Studies have shown that the level of this impurity increases with a rise in temperature. google.com For instance, accelerated stability studies conducted at 40°C with 75% relative humidity (RH) have demonstrated an increase in an unknown impurity with a mass-to-charge ratio (m/z) corresponding to a related compound, indicating degradation under these conditions. researchgate.netresearchgate.net Interestingly, one study noted that under conditions of 40°C/75% RH, the level of a specific impurity, designated as impurity 6, increased more significantly compared to that observed at 60°C. google.com
Forced degradation studies on amlodipine besylate, a different salt of amlodipine, showed no significant degradation under heat (105°C for 3 days) and combined heat/humidity (85°C and 85% RH for 3 days) stress conditions. nih.gov However, it is crucial to note that this is a different salt and may not directly translate to the behavior of amlodipine maleate. The manufacturing operations for stable amlodipine maleate formulations are often carried out under controlled conditions of 25°C and 45% relative humidity to minimize impurity formation. google.com
Table 1: Illustrative Impact of Temperature and Humidity on Impurity Formation
| Condition | Observation | Reference |
| 40°C / 75% RH | Increased level of Impurity 6. google.com Detection of an unknown impurity during accelerated stability analysis. researchgate.netresearchgate.net | google.comresearchgate.netresearchgate.net |
| 60°C | Lower increase in Impurity 6 compared to 40°C/75% RH. google.com | google.com |
| 25°C / 45% RH | Controlled conditions for manufacturing stable formulations. google.com | google.com |
This table is for illustrative purposes and synthesizes findings from multiple sources. Direct quantitative comparison may vary based on specific formulations and analytical methods.
The pH of the environment plays a crucial role in the formation of this compound. Basic conditions are particularly favorable for the reaction between the amlodipine base and maleic acid, leading to higher levels of this impurity. google.com In an experimental formulation containing meglumine, a basifying agent, the pH was measured at 6.95. google.com Despite this, degradation and an increase in impurity 6 were still observed. google.com Forced degradation studies on amlodipine besylate have shown considerable degradation under basic conditions (43% in 0.1 M NaOH). nih.govlcms.cz
The choice of solvent system during the manufacturing process also has a significant impact. The use of water in wet granulation methods has been associated with the degradation of amlodipine maleate and the formation of impurities. google.com When water was used to prepare a binder solution, the resulting granules were fragile and changed color, with notable degradation into impurities. google.com Conversely, using isopropyl alcohol as a solvent in the granulation process has been shown to result in a more stable formulation. google.com The salt formation reaction for amlodipine maleate can be carried out in a variety of organic solvents, including toluene, tetrahydrofuran, ethyl acetate (B1210297), hexanes, isopropanol, ethanol, methanol (B129727), dioxane, dichloromethane, acetonitrile (B52724), or mixtures thereof, with a toluene/methanol mixture being a specific example. googleapis.comgoogle.com
Table 2: Influence of pH and Solvent on Amlodipine Impurity Formation
| Factor | Condition | Observation | Reference |
| pH | Basic Conditions | Favorable for Impurity C formation. google.com | google.com |
| pH 6.95 (with meglumine) | Degradation and increase in Impurity 6 still occurred. google.com | google.com | |
| 0.1 M NaOH | Significant degradation of amlodipine besylate (43%). nih.govlcms.cz | nih.govlcms.cz | |
| Solvent | Water (in wet granulation) | Degradation and impurity formation observed. google.com | google.com |
| Isopropyl Alcohol (in granulation) | Resulted in a more stable formulation. google.com | google.com | |
| Toluene/Methanol mixture | A suitable solvent system for salt formation. googleapis.comgoogle.com | googleapis.comgoogle.com |
This table provides a summary of findings related to pH and solvent effects. The specific outcomes can be dependent on the complete formulation and process parameters.
Synthesis and Characterization of Amlodipine Impurity C Maleate As a Reference Standard
Chemical Synthesis Routes for Laboratory Preparation of Impurity C Maleate (B1232345)
The laboratory preparation of Amlodipine (B1666008) Impurity C Maleate can be achieved through various synthetic pathways. These routes are designed to either directly form the impurity or to elucidate its structure through multi-step schemes.
Reaction of Amlodipine with Maleic Acid under Controlled Conditions
One method for preparing amlodipine maleate involves the direct reaction of amlodipine with maleic acid. google.comgoogle.comresearchgate.net To control the formation of impurities, including Impurity C, the reaction conditions must be carefully managed. A process has been developed that involves adding amlodipine or one of its other acid addition salts to a solution or suspension containing a molar excess of maleic acid. google.comgoogle.com This ensures an acidic environment (pH below 7, preferably between 4.5 and 6.5) throughout the salt formation, which suppresses the formation of certain side products. google.com The reaction can be carried out in various organic solvents, such as toluene, tetrahydrofuran, ethyl acetate (B1210297), isopropanol, ethanol, and methanol (B129727), or mixtures thereof. google.comgoogleapis.com For example, amlodipine free base can be added portionwise to a heated solution of maleic acid in water. google.com Upon cooling, the amlodipine maleate product, potentially containing Impurity C, precipitates and can be collected. google.com
Multi-Step Synthetic Schemes for Impurity Elucidation
For the purpose of impurity elucidation and the specific synthesis of reference standards, multi-step synthetic schemes are often employed. google.com A convergent synthesis approach can be used to prepare Amlodipine Impurity C. google.comgoogleapis.com This involves the initial preparation of key intermediates. One such pathway begins with the reaction of phthalic anhydride (B1165640) and ethanolamine (B43304) to produce N-(2-hydroxyethyl)phthalimide. google.comgoogleapis.com This intermediate is then reacted with ethyl 4-chloroacetoacetate to yield ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. google.comgoogleapis.com These specifically synthesized intermediates are then used in subsequent steps to construct the final impurity structure, allowing for unambiguous characterization. google.comgoogle.com The synthesis of various amlodipine impurities, which are not commercially available, is necessary for their use as reference standards in analytical testing. google.com
Isolation and Purification Techniques for Reference Material
Once synthesized, Amlodipine Impurity C Maleate must be isolated and purified to a high degree to serve as a reliable reference standard. google.comnih.govbiosynth.com This typically involves chromatographic and crystallization methods.
Preparative Chromatographic Methodologies (e.g., HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying impurities from complex mixtures. nih.govresearchgate.netx-mol.com In the context of amlodipine and its related substances, reversed-phase HPLC methods are commonly developed. nih.govresearchgate.netresearchgate.net These methods can separate various impurities, including those formed during forced degradation studies in acidic conditions. nih.govresearchgate.net
For the isolation of a specific impurity, a sample mixture enriched with the target compound is subjected to preparative HPLC. nih.govtsijournals.com Fractions containing the impurity of interest are collected, pooled, and then concentrated. tsijournals.comresearchgate.net The structure of the isolated compound is then confirmed using various spectroscopic techniques, such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). nih.govresearchgate.netresearchgate.netsrce.hr
Table 1: Example of HPLC System for Impurity Isolation
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.5 mm, 5-micron |
| Mobile Phase | Gradient mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile) |
| Detection | UV at 237 nm or 240 nm |
| Flow Rate | Typically around 1.0 mL/min for analytical scale, scaled up for preparative |
This table is a composite example based on typical HPLC conditions mentioned in the sources. researchgate.nettsijournals.comnih.govresearchgate.net
Crystallization and Other Purification Strategies
Crystallization is a fundamental technique for the purification of chemical compounds, including amlodipine and its impurities. google.comresearchgate.net The process of crystallization can significantly improve the purity and stability of the final product. google.com After initial synthesis and salt formation, the resulting solid can be recrystallized from suitable solvents like ethyl acetate or a mixture of acetone (B3395972) and ethyl acetate to enhance its purity. google.com
The isolation of the amlodipine base before the final salt formation is another strategy to improve the purity of the resulting salt. google.comgoogleapis.com The purity of amlodipine base crystallized from a toluene/hexane mixture was found to be significantly higher (99.47%) compared to the unisolated base (98.96%). google.com This purer base can then be used to form the maleate salt, leading to a final product with a better impurity profile. google.com The precipitation or crystallization of amlodipine maleate from a solution with an excess of maleic acid can itself act as a purification step. google.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Amlodipine |
| This compound |
| Maleic Acid |
| Toluene |
| Tetrahydrofuran |
| Ethyl Acetate |
| Isopropanol |
| Ethanol |
| Methanol |
| Phthalic Anhydride |
| Ethanolamine |
| N-(2-hydroxyethyl)phthalimide |
| Ethyl 4-chloroacetoacetate |
| Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate |
| Acetone |
| Hexane |
| Acetonitrile (B52724) |
| Phthaloyl amlodipine |
| Hydrazine hydrate |
| Methylamine |
| Potassium hydroxide (B78521) |
| Amlodipine besylate |
| Amlodipine mesylate |
| Benzenesulfonic acid |
Analytical Methodologies for Amlodipine Impurity C Maleate Profiling and Control
Chromatographic Techniques for Separation and Quantification
Chromatography is the principal analytical technique for resolving complex mixtures, making it indispensable for impurity analysis. For Amlodipine (B1666008) Impurity C Maleate (B1232345), the goal is to develop methods that can separate it from the main Amlodipine peak and other potential impurities with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. ijpsonline.com The development of a stability-indicating HPLC method is crucial for determining the purity of Amlodipine and quantifying its impurities, including Impurity C. researchgate.netnih.gov Such methods must be able to resolve the API from any degradation products and process-related impurities. researchgate.net
The choice of the stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of Amlodipine and its impurities, reversed-phase HPLC is the most common approach.
C18 (Octadecyl Silane) Columns: C18 columns are the most widely used stationary phases for the analysis of Amlodipine and its related substances due to their hydrophobicity, which allows for good retention and separation of the moderately polar Amlodipine molecule and its impurities. nih.govscirp.orggoogle.com Columns with specifications such as a 4.6 mm internal diameter, 250 mm length, and 5 µm particle size are frequently cited in validated methods. google.comnih.gov
Core-Shell Technology: Modern column technologies, like core-shell particles (e.g., Kinetex EVO C18), offer improved efficiency and faster separations compared to traditional fully porous particles. A method using a core-shell C18 column (100 mm x 4.6 mm, 2.6 μm) successfully separated seven amlodipine impurities within a 15-minute run time. nih.gov
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| C18 | 4.6 x 250 mm | 5 µm | google.comnih.gov |
| Phenomenex Kinetex EVO C18 (Core-Shell) | 4.6 x 100 mm | 2.6 µm | nih.gov |
| Symmetry Shield C8 | 4.6 x 100 mm | 3.5 µm | google.com |
| RP-select B | 4.0 x 250 mm | 5 µm | ceon.rs |
The mobile phase composition, including the organic modifier, buffer, and pH, is a critical parameter that is optimized to achieve the desired separation.
Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. nih.govscirp.org Methanol is often chosen when it provides satisfactory resolution. nih.gov Some methods use a combination of both. google.com
Aqueous Phase and pH Control: The aqueous portion of the mobile phase typically contains a buffer to control pH and ensure consistent ionization of the analytes. Phosphate (B84403) buffers are common, with the pH often adjusted to be acidic (e.g., pH 2.8-3.0) to ensure sharp peak shapes. scirp.orgnih.gov However, since amlodipine is a basic compound, methods using a high pH mobile phase (e.g., 0.4% ammonium (B1175870) hydroxide) have also been developed to improve peak shape and separation on pH-stable columns. nih.gov Perchlorate (B79767) buffers have also been utilized in some methods. google.com
Gradient Elution: Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently necessary to resolve all impurities from the main amlodipine peak within a reasonable time. nih.govscirp.orgnih.gov A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the percentage of the organic modifier to elute more strongly retained components. nih.govresearchgate.net For example, one method used a gradient of a sodium perchlorate buffer/acetonitrile mixture, while another used a methanol/ammonium hydroxide (B78521) gradient. nih.govresearchgate.net
| Aqueous Phase (A) | Organic Phase (B) | Mode | Reference |
|---|---|---|---|
| 0.05M Sodium Perchlorate Buffer (pH 2.75) | Acetonitrile | Gradient | google.com |
| 0.4% Ammonium Hydroxide in Water | Methanol | Gradient | researchgate.netnih.gov |
| Phosphate Buffer with Triethylamine (pH 2.8) | Methanol/Acetonitrile | Gradient | scirp.org |
| 10 mM Phosphate Buffer (pH 5.0) | Methanol | Gradient | nih.gov |
UV-Vis detection is the most common mode for HPLC analysis of Amlodipine and its impurities. The selection of an appropriate wavelength is crucial for achieving adequate sensitivity for low-level impurities.
Optimal Wavelengths: The detection wavelength is typically set at or near the absorption maximum of amlodipine and its impurities to ensure high sensitivity. A wavelength of 237 nm is frequently used, as it corresponds to a UV maximum for amlodipine and is recommended in pharmacopoeial monographs. researchgate.netnih.govresearchgate.netpensoft.net Other wavelengths, such as 215 nm, 240 nm, and 340 nm, have also been reported in various methods depending on the specific analytical goals and the other components being analyzed. nih.govscirp.orgnih.gov
Photodiode Array (PDA) Detection: The use of a PDA detector is highly advantageous as it can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each impurity and can also be used to assess peak purity, ensuring that a chromatographic peak corresponds to a single compound. scirp.org
Mobile Phase Composition and Gradient Elution Strategies
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly faster analysis times and improved resolution.
Speed and Efficiency: UHPLC methods can dramatically reduce run times compared to conventional HPLC. For instance, a UHPLC method for amlodipine and enalapril (B1671234) reported retention times of 0.7 minutes and 1.2 minutes, respectively, showcasing the high throughput of the technique. jpionline.org
Methodology: UHPLC methods for amlodipine impurity analysis also typically employ C18 columns, but with smaller dimensions (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). jpionline.orgscispace.com The mobile phases are similar to those used in HPLC, often consisting of a buffered aqueous phase and an organic modifier like methanol or acetonitrile, run in a gradient mode. jpionline.orgscispace.com
Sensitivity: The sharp, narrow peaks generated by UHPLC can lead to increased sensitivity, which is beneficial for detecting impurities at very low levels. jpionline.org
Strategies for Impurity Profiling and Detection Limits
Impurity profiling is the comprehensive process of identifying and quantifying impurities in a drug substance. ijpsonline.com The goal is to develop a validated method that is sensitive enough to detect and quantify impurities at levels required by regulatory bodies like the ICH.
Method Validation: Analytical methods must be validated according to ICH guidelines to demonstrate they are specific, accurate, precise, linear, and robust. scirp.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are critical for any impurity method. For amlodipine analysis, reported LOD and LOQ values can be in the microgram per milliliter (µg/mL) or even nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of modern chromatographic methods. nih.govjpionline.org For example, one HPLC method reported an LOD of 0.0631 µg/mL and an LOQ of 0.19 µg/mL for amlodipine. nih.gov A more sensitive UHPLC method reported an LOD of 0.12 µg/mL and an LOQ of 0.37 µg/mL for Amlodipine. jpionline.org Another UV spectrophotometric method determined the LOD and LOQ for pure amlodipine to be 0.132 µg/ml and 0.416 µg/ml, respectively. medcraveonline.com
| Technique | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| HPLC | 0.0631 | 0.19 | nih.gov |
| UHPLC | 0.12 | 0.37 | jpionline.org |
| UV Spectrophotometry | 0.132 | 0.416 | medcraveonline.com |
Forced Degradation Studies: To ensure a method is "stability-indicating," forced degradation studies are performed. The drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.gov The analytical method must then demonstrate that it can separate these newly formed degradation products from the API and other known impurities, confirming its specificity. researchgate.netnih.gov
Spectroscopic and Hyphenated Techniques for Structural Elucidation
The definitive identification of Amlodipine Impurity C Maleate relies on a combination of powerful analytical techniques. Hyphenated methods, which couple separation techniques with spectroscopic detection, are particularly crucial for resolving complex mixtures and providing detailed structural information. nih.govsemanticscholar.org These methodologies are essential for confirming the impurity's structure, which is distinct from the active pharmaceutical ingredient, Amlodipine.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and structural characterization of pharmaceutical impurities. nih.govhpst.cz High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are critical for determining elemental compositions. hpst.czresearchgate.net
In the analysis of this compound, LC-MS/MS provides the molecular weight and detailed fragmentation patterns. hpst.cz The molecular formula for the free base of Amlodipine Impurity C is C20H25ClN2O5, identical to that of Amlodipine itself, with a corresponding molecular weight of 408.9 g/mol . synzeal.com The mass spectrometer detects the protonated molecule, [M+H]+, at an m/z (mass-to-charge ratio) of approximately 409.15. researchgate.net
High-Resolution Mass Spectrometry (HRMS) can distinguish between compounds with the same nominal mass by providing mass accuracy typically within 5 ppm, allowing for the confident proposal of an elemental composition. hpst.cz
The fragmentation pattern (MS/MS spectrum) is unique to the molecule's structure and serves as a fingerprint for identification. While specific fragmentation data for Impurity C is not widely published, a plausible fragmentation pathway can be predicted based on its structure and by comparing it to the known fragmentation of Amlodipine. nih.govhpst.cz Key fragmentation events would likely involve the loss of the side chains and characteristic cleavages within the dihydropyridine (B1217469) ring structure. nih.govhpst.cz For instance, studies on similar Amlodipine-related compounds show characteristic losses of ester groups (methoxy and ethoxy moieties) and cleavages of the aminoethoxy side chain. researchgate.net
Table 1: Predicted Mass Spectrometric Data for Amlodipine Impurity C
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C20H25ClN2O5 | Elemental composition of the free base. |
| Molecular Weight | 408.9 g/mol | Nominal mass of the free base. |
| [M+H]+ (Nominal Mass) | 409.15 | Expected mass-to-charge ratio for the protonated molecule in MS. |
| [M+H]+ (Accurate Mass) | 409.1479 | High-resolution mass, crucial for elemental composition confirmation. |
| Key Fragmentation Pathways | Loss of side chains | Cleavage of the ester groups and the aminoethoxy side chain. |
This table presents predicted data based on the known chemical structure.
Electrospray Ionization (ESI) is the most commonly used ionization technique for analyzing Amlodipine and its impurities due to its suitability for polar and thermally labile molecules. researchgate.netresearchgate.net ESI in positive ion mode is typically employed to generate the protonated molecular ion [M+H]+. researchgate.net
Advanced data processing software is integral to the structural confirmation process. hpst.cz Software tools can correlate the accurate mass MS/MS fragments with theoretical fragments generated in silico from a proposed structure. hpst.cz This correlation, along with comparisons to spectral libraries containing known impurities, significantly aids in confirming the identity of unknown peaks in a chromatogram. hpst.cz This workflow involves creating a database of known impurity standards and then searching the MS/MS spectra of unknown process impurities against these libraries to identify common substructures and confirm their identity. hpst.cz
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netresearchgate.net After isolation, typically by preparative HPLC, the impurity can be subjected to a suite of NMR experiments. researchgate.netrsc.org
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon) NMR, provides fundamental information about the chemical environment of the atoms in the molecule. rsc.org The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional groups.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete molecular structure. researchgate.netrsc.org
COSY identifies proton-proton couplings within the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
For Amlodipine Impurity C, NMR is essential to differentiate it from Amlodipine and other isomers by confirming the precise arrangement of the substituents on the dihydropyridine ring. rsc.org
Table 2: Representative NMR Data for Amlodipine-related Dihydropyridine Structures
| Nucleus | Chemical Shift Range (ppm) | Associated Functional Group / Protons |
|---|---|---|
| ¹H | 7.1 - 7.5 | Aromatic protons (chlorophenyl group) |
| ¹H | ~5.3 | H-4 proton on the dihydropyridine ring |
| ¹H | ~4.7 | -CH₂- protons of the ethoxy side chain |
| ¹H | ~3.5 - 4.1 | Ester group protons (-OCH₃, -OCH₂CH₃) |
| ¹H | ~2.3 | Methyl group protons on the dihydropyridine ring |
| ¹³C | ~167 | Ester carbonyl carbons |
| ¹³C | 100 - 150 | Dihydropyridine ring and aromatic carbons |
| ¹³C | ~60-70 | Ether and ester alkoxy carbons |
| ¹³C | ~39 | C-4 carbon of the dihydropyridine ring |
This table shows typical chemical shift ranges for the core structure of Amlodipine and its related impurities. Specific shifts for Impurity C would require experimental data.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.netsrce.hr After isolation of the impurity, its IR spectrum is recorded and compared with that of the parent drug to identify structural differences. researchgate.net
Key expected absorptions include:
N-H stretching: Around 3300-3400 cm⁻¹ for the amine and the dihydropyridine N-H.
C-H stretching: Aromatic and aliphatic C-H bands just above and below 3000 cm⁻¹.
C=O stretching: Strong absorptions around 1680-1720 cm⁻¹ for the two different ester carbonyl groups.
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the dihydropyridine ring and aromatic ring.
C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ether and ester C-O bonds.
C-Cl stretching: Typically found in the fingerprint region below 800 cm⁻¹.
The presence of the maleate counterion would also introduce characteristic absorptions from its carboxylate groups.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H (Amine, Dihydropyridine) | 3300 - 3400 |
| C=O (Ester) | 1680 - 1720 |
| C=C (Aromatic, Dihydropyridine) | 1600 - 1650 |
| C-O (Ether, Ester) | 1000 - 1300 |
This table is based on standard IR correlation charts and data for similar compounds.
While LC-MS, NMR, and IR are the primary techniques for structural elucidation, other methods can provide supplementary information. nih.gov For instance, Ultraviolet (UV) spectroscopy, often used as a detector for HPLC, provides information about the chromophoric system in the molecule. indexcopernicus.com The dihydropyridine ring system in Amlodipine and its impurities has a characteristic UV absorbance maximum around 237-240 nm. nih.govindexcopernicus.com Any significant alteration to this ring system would result in a noticeable shift in the UV spectrum, aiding in the identification of certain degradation products. nih.gov
Mass Profiling and Fragmentation Pattern Analysis
Infrared (IR) Spectroscopy for Functional Group Analysis
Validation of Analytical Methods for Impurity C Maleate
The validation of analytical methods is a critical requirement for the quality control of pharmaceutical products. For Amlodipine and its related substances, including this compound, method validation ensures that the analytical procedures used for quality assessment are suitable for their intended purpose. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, sensitivity, accuracy, precision, linearity, and robustness, all of which must be thoroughly evaluated to guarantee reliable and accurate impurity profiling. scirp.orgnih.gov
Specificity and Selectivity in Impurity Separation
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or placebo matrix components. pensoft.nettsijournals.com In the context of this compound, the method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the Impurity C peak from the main Amlodipine peak and other related impurities. nih.gov
Forced degradation studies are instrumental in demonstrating specificity. Amlodipine samples are subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. scirp.org An effective HPLC method must be able to resolve all these resulting impurity peaks from the analyte peak. The use of a Photo Diode Array (PDA) detector is common, as it can assess peak purity, confirming that the main analyte peak is not co-eluting with any other substance. scirp.org In validated methods, no interference from blank solutions or placebo excipients is observed at the retention time of Amlodipine and its impurities. pensoft.nettsijournals.com The resolution between adjacent impurity peaks is a key system suitability parameter; for example, a resolution of greater than 2.0 is generally considered acceptable for demonstrating adequate separation. scirp.org
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of an analytical method for impurities is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. indexcopernicus.com For impurity analysis, the LOQ must be below the reporting threshold stipulated by regulatory bodies. scirp.org
These limits are often established based on the signal-to-noise ratio, where a ratio of approximately 3:1 is typical for LOD and 10:1 for LOQ. scirp.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scirp.org Validated HPLC methods for Amlodipine impurities demonstrate sufficient sensitivity to control these substances at very low levels, often in the microgram-per-milliliter (µg/mL) range.
Table 1: Sensitivity Parameters for Amlodipine and Related Impurities
| Parameter | Reported Value (µg/mL) | Method |
|---|---|---|
| LOD (Amlodipine) | 0.02 - 0.16 | RP-HPLC tsijournals.comresearchgate.net |
| LOQ (Amlodipine) | 0.07 - 0.49 | RP-HPLC tsijournals.comresearchgate.net |
| LOQ (Impurities) | ~0.03 (0.01% of 0.25 mg/mL) | HPLC scirp.org |
Note: The values are compiled from different validated methods for Amlodipine and its impurities. The LOQ for impurities is often established relative to the target concentration of the active pharmaceutical ingredient.
Accuracy and Precision (Intraday and Interday)
Accuracy refers to the closeness of the test results to the true value, often determined through recovery studies. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. medcraveonline.com Precision is evaluated at two levels: repeatability (intraday precision) and intermediate precision (interday precision). nih.govpensoft.net
For accuracy, a known quantity of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). tsijournals.com The percentage recovery is then calculated. For impurities, recovery values are typically expected to be within a range of 85% to 115%. scirp.org
Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, the acceptance criterion for %RSD is generally stricter at the quantitation limit and becomes more lenient at higher concentrations, but is often required to be below 5% or 10%. scirp.orgnih.gov
Table 2: Representative Accuracy and Precision Data for Amlodipine Impurity Analysis
| Validation Parameter | Specification Level | Acceptance Criteria | Typical Result |
|---|---|---|---|
| Accuracy (% Recovery) | 80%, 100%, 120% | 85% - 115% | 98.9% - 100.1% tsijournals.com |
| Precision (% RSD) | |||
| - Intraday | 100% | ≤ 5% | < 0.3% pensoft.net |
Linearity and Range of Quantification
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. medcraveonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jpionline.org
For this compound, linearity is established by preparing a series of solutions of the impurity standard at different concentrations, typically spanning from the LOQ to 120% or 150% of the specified limit for that impurity. scirp.orgpensoft.net The response (e.g., peak area in HPLC) is plotted against concentration, and the relationship is evaluated using linear regression analysis. A high correlation coefficient (R²), typically greater than 0.999, is required to prove linearity. nih.govpensoft.net
Table 3: Linearity and Range for Amlodipine Impurity Quantification
| Parameter | Typical Range | Correlation Coefficient (R²) |
|---|---|---|
| Linearity Range | LOQ to 0.001875 mg/mL | > 0.999 scirp.org |
Robustness of Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. orientjchem.org It provides an indication of the method's reliability during normal usage in a quality control environment.
To test for robustness, minor changes are made to critical parameters of the analytical method. For an HPLC method, these can include:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min) nih.gov
Column temperature (e.g., ± 5 °C) nih.govorientjchem.org
pH of the mobile phase buffer (e.g., ± 0.2 units) nih.gov
Composition of the mobile phase (e.g., ± 2% in organic solvent ratio) nih.gov
The effect of these changes on system suitability parameters like peak retention time, resolution, and tailing factor is evaluated. The method is considered robust if the results remain within the acceptance criteria despite these variations, often demonstrated by a low relative standard deviation (%RSD) for the outcomes. orientjchem.org
Table 4: Parameters Varied in a Typical Robustness Study
| Parameter | Variation 1 | Variation 2 | Variation 3 |
|---|---|---|---|
| Flow Rate (mL/min) | 1.1 | 1.2 | 1.3 |
| Column Temperature (°C) | 25 | 30 | 35 |
| Mobile Phase pH | 2.8 | 3.0 | 3.2 |
| Wavelength (nm) | 236 | 238 | 240 |
Regulatory Landscape and Quality Control of Amlodipine Impurities
International Council for Harmonisation (ICH) Guidelines for Impurities
The ICH has established a comprehensive set of guidelines to ensure the quality of pharmaceutical products. These guidelines provide a scientific and risk-based approach to the control of impurities. For Amlodipine (B1666008) Impurity C Maleate (B1232345), several of these guidelines are directly applicable, dictating how it should be monitored, controlled, and reported.
ICH Q1A(R2): Stability Testing of New Drug Substances and Products
The ICH Q1A(R2) guideline focuses on the stability testing of new drug substances and products. ich.org The purpose of these studies is to understand how the quality of a drug substance, like amlodipine, changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgresearchgate.net This is crucial for determining the re-test period for the drug substance and the shelf life for the finished drug product. ich.org
For Amlodipine Impurity C Maleate, stability studies are essential to identify its potential to form as a degradation product. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid and alkaline hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products. researchgate.netresearchgate.net Comprehensive stress testing of amlodipine has been carried out according to ICH Q1A(R2) guidelines, which helps in understanding its degradation pathways. researchgate.netresearchgate.netresearchgate.net The stability-indicating power of analytical methods is validated by performing these forced degradation studies. researchgate.net
The data from these stability studies, including the levels of this compound observed under various conditions, are a key component of the registration application for a new drug product. ich.org
ICH Q3A(R2): Impurities in New Drug Substances (Organic, Inorganic, Residual Solvents)
The ICH Q3A(R2) guideline provides guidance on the control of impurities in new drug substances produced by chemical synthesis. ich.orgslideshare.netgmp-compliance.org It classifies impurities into organic, inorganic, and residual solvents. europa.eu this compound falls under the category of organic impurities, which can be process-related or degradation products. europa.eu
This guideline sets thresholds for the reporting, identification, and qualification of impurities. ich.orgyoutube.com The selection of impurities to be included in the new drug substance specification is based on the impurities found in batches manufactured by the proposed commercial process. ich.orgeuropa.eu Any impurity present at a level greater than the identification threshold in any batch manufactured by the proposed commercial process should be identified. europa.eukobia.kr
The identification threshold is the limit above which an impurity must be identified. europa.euyoutube.com For a new drug substance with a maximum daily dose of up to 2 grams, the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. pda.org If this compound is present at a level exceeding this threshold, its structure must be characterized. europa.eu
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If the level of this compound is above the qualification threshold, it must be qualified. ich.orgyoutube.com The qualification threshold for a drug with a maximum daily dose of up to 2 grams per day is 0.15% or 1.0 mg per day intake, whichever is lower. pda.org Qualification can be achieved if the impurity was present in safety and/or clinical study batches at or above the proposed level. ich.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
The reporting threshold is the level above which an impurity must be reported in the registration application. ich.orgyoutube.com For a new drug substance with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%. ich.orgpda.org Any impurity at a level greater than the reporting threshold, including this compound, should be reported with the analytical procedures indicated. ich.orgeuropa.eu Quantitative results should be presented numerically. europa.euyoutube.com
Identification Thresholds and Qualification Requirements
ICH Q3B(R2): Impurities in New Drug Products
The ICH Q3B(R2) guideline complements Q3A(R2) and provides guidance on impurities in new drug products. ich.orgeuropa.eu It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. ich.orgfda.gov Therefore, if this compound is formed during the manufacturing of the final dosage form or during its shelf life, this guideline becomes applicable.
The guideline outlines the requirements for reporting, identifying, and qualifying degradation products in the new drug product. fda.gov A rationale for the inclusion or exclusion of degradation products in the specification should be provided, based on the degradation profiles observed in stability studies and in batches manufactured by the proposed commercial process. fda.gov
ICH Q3C(R9): Residual Solvents
The ICH Q3C(R9) guideline focuses on limiting residual solvents in pharmaceutical products to levels that are safe for patients. ich.orgresearchgate.net Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. ich.org
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This guideline is crucial in pharmaceutical development as it outlines a systematic approach for identifying, categorizing, qualifying, and controlling mutagenic impurities. The primary focus of ICH M7 is on substances that can directly cause DNA damage, which can lead to mutations and potentially cancer. These types of impurities are typically detected using a bacterial reverse mutation (mutagenicity) assay, commonly known as the Ames test.
The assessment of impurities under ICH M7 is a two-stage process. Initially, both actual and potential impurities that may arise during the synthesis and storage of the drug substance and product are evaluated. Subsequently, identified actual impurities are assessed for their mutagenic potential.
Classification of Impurities under ICH M7:
The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens. These are considered a "Cohort of Concern" due to their high carcinogenic potency. | Controlled at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Controlled at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Compounds with a structural alert for mutagenicity but lacking mutagenicity data. | Can be controlled at or below the TTC, or a bacterial mutagenicity assay can be conducted. |
| Class 4 | Compounds with a structural alert that is also present in the drug substance or related compounds which have tested negative for mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
| Class 5 | Compounds with no structural alerts or sufficient data to demonstrate a lack of mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
This table provides a summary of the ICH M7 classification of impurities and the corresponding control strategies.
The classification process involves a thorough evaluation of available data, including results from bacterial mutagenicity assays and carcinogenicity studies. In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are utilized to predict the mutagenic potential based on the chemical structure of the impurity. An impurity that tests negative in a valid Ames test is generally considered non-mutagenic (Class 5), and this result typically overrides any concerns raised by structural analysis. Conversely, a positive Ames test for an impurity (classifying it as Class 2) may necessitate further in vivo testing to assess its relevance to human health.
For this compound, a comprehensive assessment according to ICH M7 would be required to determine its potential mutagenicity and establish appropriate control measures. This would involve an analysis of its chemical structure for any alerts for reactivity with DNA. If a structural alert is identified, and no mutagenicity data is available, it would be classified as a Class 3 impurity. Following the guideline, a bacterial mutagenicity assay could be performed. A negative result would reclassify it as a Class 5 impurity, whereas a positive result would place it in Class 2, necessitating stricter control measures.
Table of Compounds
| Compound Name |
| Amlodipine |
| This compound |
| Amlodipine Besylate |
| Amlodipine Maleate |
| Acetamide |
| Hydroxylamine |
| Bis(2-ethylhexyl) phthalate |
This table lists the chemical compounds mentioned in the article.### 6.
The safety and efficacy of pharmaceutical products are intrinsically linked to their quality, which necessitates a stringent control over impurities. The regulatory framework for managing these impurities is well-established, with international guidelines providing a systematic approach to ensure patient safety. For amlodipine, as with all drug substances, adherence to these guidelines is mandatory.
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This guideline is crucial in pharmaceutical development as it outlines a systematic approach for identifying, categorizing, qualifying, and controlling mutagenic impurities. The primary focus of ICH M7 is on substances that can directly cause DNA damage, which can lead to mutations and potentially cancer. These types of impurities are typically detected using a bacterial reverse mutation (mutagenicity) assay, commonly known as the Ames test.
The assessment of impurities under ICH M7 is a two-stage process. Initially, both actual and potential impurities that may arise during the synthesis and storage of the drug substance and product are evaluated. Subsequently, identified actual impurities are assessed for their mutagenic potential.
Classification of Impurities under ICH M7:
The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens. These are considered a "Cohort of Concern" due to their high carcinogenic potency. | Controlled at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Controlled at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Compounds with a structural alert for mutagenicity but lacking mutagenicity data. | Can be controlled at or below the TTC, or a bacterial mutagenicity assay can be conducted. |
| Class 4 | Compounds with a structural alert that is also present in the drug substance or related compounds which have tested negative for mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
| Class 5 | Compounds with no structural alerts or sufficient data to demonstrate a lack of mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
This table provides a summary of the ICH M7 classification of impurities and the corresponding control strategies.
The classification process involves a thorough evaluation of available data, including results from bacterial mutagenicity assays and carcinogenicity studies. In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are utilized to predict the mutagenic potential based on the chemical structure of the impurity. An impurity that tests negative in a valid Ames test is generally considered non-mutagenic (Class 5), and this result typically overrides any concerns raised by structural analysis. Conversely, a positive Ames test for an impurity (classifying it as Class 2) may necessitate further in vivo testing to assess its relevance to human health.
For this compound, a comprehensive assessment according to ICH M7 would be required to determine its potential mutagenicity and establish appropriate control measures. This would involve an analysis of its chemical structure for any alerts for reactivity with DNA. If a structural alert is identified, and no mutagenicity data is available, it would be classified as a Class 3 impurity. Following the guideline, a bacterial mutagenicity assay could be performed. A negative result would reclassify it as a Class 5 impurity, whereas a positive result would place it in Class 2, necessitating stricter control measures.
Pharmacopeial Standards (e.g., USP, European Pharmacopoeia) and Compendial Methods for Amlodipine Impurities
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official standards for medicines and their ingredients. These standards include monographs for specific drug substances like amlodipine, which detail the tests, procedures, and acceptance criteria for ensuring identity, strength, quality, and purity. The control of impurities is a critical aspect of these monographs.
Both the USP and Ph. Eur. have general chapters that provide a framework for the control of impurities in drug substances and products. For instance, USP General Chapter <1086> Impurities in Drug Substances and Drug Products provides definitions and guidance on the classification and control of various types of impurities, including organic impurities, inorganic impurities, and residual solvents. Similarly, the European Pharmacopoeia has general chapter 5.10, "Control of impurities in substances for pharmaceutical use," which outlines the requirements for controlling and reporting impurities. These general chapters are intended to be read in conjunction with the specific drug monograph.
The monographs for amlodipine besylate in both the USP and Ph. Eur. specify tests for related substances, which are the organic impurities. These tests typically employ a chromatographic method, such as high-performance liquid chromatography (HPLC), to separate and quantify the impurities. The monographs list the known, specified impurities and provide their acceptance criteria (limits). For example, the Ph. Eur. monograph for amlodipine besilate lists specified impurities A, D, E, and F and sets limits for each, as well as a limit for any unspecified impurities and the total impurities. The USP monograph for Amlodipine Besylate also outlines a related substances test with specific limits for impurity A and total other impurities.
For an impurity like this compound, if it is not a specified impurity in the current pharmacopeial monographs, it would be controlled under the limit for "unspecified impurities." However, if this impurity is consistently present in a manufacturer's product, it would be their responsibility to identify it and, if necessary, develop and validate an appropriate analytical method for its control. The pharmacopeias provide a framework, but the ultimate responsibility for ensuring the quality and impurity profile of a drug substance lies with the manufacturer.
Compendial Methods:
The analytical methods detailed in the pharmacopeial monographs are considered validated and are often referred to as compendial methods. For amlodipine impurities, these are typically HPLC methods designed to separate the impurities from the active pharmaceutical ingredient (API) and from each other. These methods specify the column type, mobile phase composition, flow rate, and detector wavelength to be used. The monographs also provide system suitability requirements to ensure the chromatographic system is performing adequately. Manufacturers can use these compendial methods or develop their own, but in the latter case, they must demonstrate that their method is at least equivalent to the pharmacopeial method. Several research articles describe the development and validation of HPLC methods for the determination of amlodipine and its impurities in pharmaceutical dosage forms, often aiming to improve upon the existing compendial methods in terms of speed or resolution.
Table of Compounds
| Compound Name |
| Amlodipine |
| This compound |
| Amlodipine Besylate |
| Amlodipine Maleate |
| Acetamide |
| Hydroxylamine |
| Bis(2-ethylhexyl) phthalate |
| Amlodipine Impurity A |
| Amlodipine Impurity B |
| Amlodipine Impurity D |
| Amlodipine Impurity E |
| Amlodipine Impurity F |
| Amlodipine Impurity G |
| Amlodipine Impurity H |
This table lists the chemical compounds mentioned in the article.### 6.
The safety and efficacy of pharmaceutical products are intrinsically linked to their quality, which necessitates a stringent control over impurities. The regulatory framework for managing these impurities is well-established, with international guidelines providing a systematic approach to ensure patient safety. For amlodipine, as with all drug substances, adherence to these guidelines is mandatory.
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This guideline is crucial in pharmaceutical development as it outlines a systematic approach for identifying, categorizing, qualifying, and controlling mutagenic impurities. The primary focus of ICH M7 is on substances that can directly cause DNA damage, which can lead to mutations and potentially cancer. These types of impurities are typically detected using a bacterial reverse mutation (mutagenicity) assay, commonly known as the Ames test.
The assessment of impurities under ICH M7 is a two-stage process. Initially, both actual and potential impurities that may arise during the synthesis and storage of the drug substance and product are evaluated. Subsequently, identified actual impurities are assessed for their mutagenic potential.
Classification of Impurities under ICH M7:
The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens. These are considered a "Cohort of Concern" due to their high carcinogenic potency. | Controlled at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Controlled at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Compounds with a structural alert for mutagenicity but lacking mutagenicity data. | Can be controlled at or below the TTC, or a bacterial mutagenicity assay can be conducted. |
| Class 4 | Compounds with a structural alert that is also present in the drug substance or related compounds which have tested negative for mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
| Class 5 | Compounds with no structural alerts or sufficient data to demonstrate a lack of mutagenicity. | Treated as non-mutagenic impurities and controlled according to ICH Q3A/B guidelines. |
This table provides a summary of the ICH M7 classification of impurities and the corresponding control strategies.
The classification process involves a thorough evaluation of available data, including results from bacterial mutagenicity assays and carcinogenicity studies. In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are utilized to predict the mutagenic potential based on the chemical structure of the impurity. An impurity that tests negative in a valid Ames test is generally considered non-mutagenic (Class 5), and this result typically overrides any concerns raised by structural analysis. Conversely, a positive Ames test for an impurity (classifying it as Class 2) may necessitate further in vivo testing to assess its relevance to human health.
For this compound, a comprehensive assessment according to ICH M7 would be required to determine its potential mutagenicity and establish appropriate control measures. This would involve an analysis of its chemical structure for any alerts for reactivity with DNA. If a structural alert is identified, and no mutagenicity data is available, it would be classified as a Class 3 impurity. Following the guideline, a bacterial mutagenicity assay could be performed. A negative result would reclassify it as a Class 5 impurity, whereas a positive result would place it in Class 2, necessitating stricter control measures.
Pharmacopeial Standards (e.g., USP, European Pharmacopoeia) and Compendial Methods for Amlodipine Impurities
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official standards for medicines and their ingredients. These standards include monographs for specific drug substances like amlodipine, which detail the tests, procedures, and acceptance criteria for ensuring identity, strength, quality, and purity. The control of impurities is a critical aspect of these monographs.
Both the USP and Ph. Eur. have general chapters that provide a framework for the control of impurities in drug substances and products. For instance, USP General Chapter <1086> Impurities in Drug Substances and Drug Products provides definitions and guidance on the classification and control of various types of impurities, including organic impurities, inorganic impurities, and residual solvents. Similarly, the European Pharmacopoeia has general chapter 5.10, "Control of impurities in substances for pharmaceutical use," which outlines the requirements for controlling and reporting impurities. These general chapters are intended to be read in conjunction with the specific drug monograph.
The monographs for amlodipine besylate in both the USP and Ph. Eur. specify tests for related substances, which are the organic impurities. These tests typically employ a chromatographic method, such as high-performance liquid chromatography (HPLC), to separate and quantify the impurities. The monographs list the known, specified impurities and provide their acceptance criteria (limits). For example, the Ph. Eur. monograph for amlodipine besilate lists specified impurities A, D, E, and F and sets limits for each, as well as a limit for any unspecified impurities and the total impurities. The USP monograph for Amlodipine Besylate also outlines a related substances test with specific limits for impurity A and total other impurities.
For an impurity like this compound, if it is not a specified impurity in the current pharmacopeial monographs, it would be controlled under the limit for "unspecified impurities." However, if this impurity is consistently present in a manufacturer's product, it would be their responsibility to identify it and, if necessary, develop and validate an appropriate analytical method for its control. The pharmacopeias provide a framework, but the ultimate responsibility for ensuring the quality and impurity profile of a drug substance lies with the manufacturer.
Compendial Methods:
The analytical methods detailed in the pharmacopeial monographs are considered validated and are often referred to as compendial methods. For amlodipine impurities, these are typically HPLC methods designed to separate the impurities from the active pharmaceutical ingredient (API) and from each other. These methods specify the column type, mobile phase composition, flow rate, and detector wavelength to be used. The monographs also provide system suitability requirements to ensure the chromatographic system is performing adequately. Manufacturers can use these compendial methods or develop their own, but in the latter case, they must demonstrate that their method is at least equivalent to the pharmacopeial method. Several research articles describe the development and validation of HPLC methods for the determination of amlodipine and its impurities in pharmaceutical dosage forms, often aiming to improve upon the existing compendial methods in terms of speed or resolution.
Strategies for Impurity Control and Risk Management
A comprehensive strategy for controlling impurities in pharmaceuticals is a cornerstone of modern drug development and manufacturing, ensuring the final product is safe and effective. This involves a multi-faceted approach that begins with a thorough understanding of the manufacturing process and potential sources of impurities.
Key components of an impurity control strategy include:
Risk Assessment and Management: Aligned with ICH Q9 (Quality Risk Management), a systematic process is employed to assess, control, communicate, and review risks associated with impurities throughout the product lifecycle. This involves identifying potential impurities, evaluating their potential impact on safety and efficacy, and implementing measures to mitigate those risks. For elemental impurities, ICH Q3D provides a framework for risk assessment and control.
Control of Starting Materials and Reagents: The quality of raw materials, including starting materials, intermediates, and reagents, is critical. Specifications are set for these materials to control the introduction of impurities into the manufacturing process.
Process Understanding and Control: A deep understanding of the chemical synthesis and manufacturing process is essential to identify where impurities are formed or introduced. This knowledge allows for the implementation of process controls to minimize impurity formation. This is a key principle of Quality by Design (QbD).
In-Process Controls and Monitoring: Monitoring the process at critical steps can ensure that it is performing as expected and that impurities are being adequately controlled. Process Analytical Technology (PAT) plays an increasingly important role here, enabling real-time or near-real-time monitoring and control of critical quality attributes, including impurity levels.
Purification and Purge Studies: The ability of the manufacturing process to remove impurities is a critical aspect of the control strategy. "Purge factor" calculations, as described in ICH M7, can be used to estimate the reduction of an impurity at each step of the synthesis. A high purge factor can provide justification for not testing for a particular impurity in the final drug substance.
Specification of the Final Drug Substance: The final drug substance specification includes tests and acceptance criteria for impurities. This serves as the final quality check to ensure that all impurities are within acceptable limits.
Stability Studies: Stability testing is performed to understand how the impurity profile of the drug substance and drug product may change over time under various storage conditions. This information is used to establish a shelf-life for the product.
For this compound, a risk-based control strategy would be developed. This would start with understanding its formation during the synthesis of amlodipine. Process parameters would be optimized to minimize its formation. The ability of the downstream purification steps to remove this impurity would be evaluated, potentially through the calculation of a purge factor. Finally, an appropriate analytical method would be used to test for its presence in the final amlodipine drug substance, with an acceptance criterion set based on safety and regulatory requirements.
Q & A
Basic: What analytical techniques are recommended for the identification and characterization of Amlodipine Impurity C Maleate in drug substances?
Methodological Answer:
this compound is typically identified using hyphenated techniques such as LC-MS/MS for preliminary mass profiling and fragmentation patterns, coupled with NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural confirmation. IR spectroscopy further aids in functional group analysis (e.g., carboxylic acid groups from the maleate counterion). For example, Reddy et al. (2010) isolated this impurity using a C18 column with a gradient mobile phase (methanol:ammonium acetate buffer) and confirmed its structure via MS/MS fragmentation at m/z 467.95 (free base) and 116.07 (maleate counterion) .
Basic: What are the primary synthetic pathways leading to the formation of this compound?
Methodological Answer:
Impurity C arises during the synthesis of amlodipine maleate via:
- Incomplete esterification : Residual intermediates from the diethyl ester precursor (e.g., partial hydrolysis during the synthesis of the 1,4-dihydropyridine core).
- Maleate counterion interactions : Adduct formation between the free base and maleic acid under acidic conditions .
Controlled reaction pH (<3.0) and purification using preparative HPLC can minimize its formation .
Basic: How is the structural elucidation of this compound performed?
Methodological Answer:
A multi-technique approach is essential:
- LC-MS/MS : Identifies molecular ions ([M+H]⁺ at m/z 467.95) and fragmentation pathways (e.g., loss of maleate counterion, m/z 116.07).
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.2–8.1 ppm, chlorophenyl and pyridine groups) and maleate-specific carboxyl protons (δ 12.1 ppm).
- IR : Peaks at 1700–1750 cm⁻¹ confirm ester and maleate carbonyl groups .
Basic: What pharmacopeial standards specify limits for this compound?
Methodological Answer:
The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) set thresholds for specified impurities in amlodipine maleate. Impurity C is classified as a "specified impurity" with a typical acceptance limit of ≤0.15% (w/w) in the drug substance. Quantification is performed using validated RP-HPLC methods with UV detection at 237 nm .
Basic: Under what degradation conditions does this compound form?
Methodological Answer:
Forced degradation studies under acidic hydrolysis (0.1M HCl, 70°C, 24h) and oxidative stress (3% H₂O₂, 48h) are most likely to generate Impurity C. LC-MS/MS data from Murakami et al. (2008) showed a 2.5% increase in Impurity C levels under oxidative conditions due to ester bond cleavage .
Advanced: How should forced degradation studies be designed to predict Impurity C formation in amlodipine formulations?
Methodological Answer:
Follow ICH Q1A guidelines:
- Stress conditions :
- Thermal : 40°C/75% RH for 4 weeks.
- Oxidative : 3% H₂O₂ at 25°C for 48h.
- Photolytic : Exposure to UV light (1.2 million lux-hours).
- Analytical endpoints : Use LC-MS/MS with a detection limit of 0.05% to track impurity profiles. Spiking studies with synthetic Impurity C are critical for method validation .
Advanced: What validation parameters are critical for ensuring specificity in analytical methods targeting Impurity C?
Methodological Answer:
Per ICH Q2(R2), validate:
- Specificity : Demonstrate baseline separation (resolution >2.0) from amlodipine and other impurities (e.g., Impurity D) using a C18 column (5 µm, 250 × 4.6 mm).
- Accuracy : Spike recovery (98–102%) at 0.1–0.5% concentration levels.
- LOQ : ≤0.03% via signal-to-noise ratio (S/N ≥10) .
Advanced: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability studies show:
- Solid state : Stable for 24 months at 2–8°C (degradation <0.1%).
- Solution state (methanol:water 50:50): Degrades by 1.2% over 7 days at 25°C, forming secondary impurities (e.g., dehydro derivatives). Use lyophilization for long-term storage .
Advanced: How can Impurity C be differentiated from structurally similar impurities like Impurity D?
Methodological Answer:
Key differentiators:
- MS/MS fragmentation : Impurity C shows a neutral loss of 116 Da (maleate), while Impurity D retains the nitrile group (m/z 299.80).
- NMR : Impurity D exhibits a nitrile peak (δ 120–125 ppm in ¹³C NMR), absent in Impurity C .
Advanced: What challenges arise in quantifying trace levels of Impurity C, and how are they addressed?
Methodological Answer:
Challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
